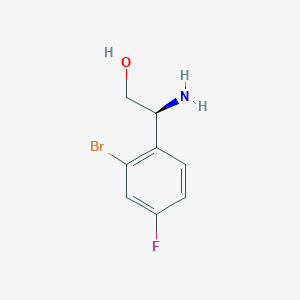

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL

Description

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL is a chiral amino alcohol featuring a phenyl ring substituted with bromine (at the ortho position) and fluorine (at the para position). This compound’s synthesis likely involves bromination/fluorination of precursor acetophenones (similar to methods described in ), followed by reductive amination or other functional group transformations to yield the amino alcohol. Applications may include medicinal chemistry, given the role of halogenated aromatic systems in drug design.

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2-bromo-4-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |

InChI Key |

LKWDLMLGGNIHLA-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)Br)[C@@H](CO)N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

The synthesis of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol generally proceeds via:

- Preparation of the corresponding 2-bromo-4-fluoro-substituted acetophenone or related ketone intermediate.

- Enantioselective reduction of the ketone to the chiral amino alcohol.

- Introduction of the amino group either by direct amination or via intermediate functional group transformations.

Preparation of 2-Bromo-4-fluoroaryl Ketone Precursors

The precursor 2-bromo-4-fluoroacetophenone or related ketones can be synthesized by halogenation and substitution reactions starting from 4-fluoroaniline or 2-fluorophenyl derivatives:

Halogenation and Nitration Sequence : Starting from 4-fluoroaniline, acylation with acetic anhydride forms 4-fluoroacetanilide, which is then nitrated under controlled acidic conditions using fuming nitric acid and sulfuric acid to yield 2-nitro-4-fluoroacetanilide. Subsequent diazotization and bromination with sodium nitrite and cuprous bromide under acidic conditions afford 2-bromo-5-fluoronitrobenzene. Reduction of the nitro group yields 2-bromo-5-fluoroaniline, which can be further transformed into the ketone intermediate by oxidation or acylation steps.

Bromination of 2-fluorophenylacetate Derivatives : Another approach involves the bromination of cyclopropyl-2-(2-fluorophenyl)ethyl ketones using brominating agents such as N-bromosuccinimide (NBS) in solvents like DMF or methylene dichloride. Initiators like benzoyl peroxide facilitate the halogenation to yield bromo-substituted ketones.

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Acylation | 4-fluoroaniline + acetic anhydride | 4-fluoroacetanilide |

| 2 | Nitration | Concentrated H2SO4 + fuming HNO3 | 2-nitro-4-fluoroacetanilide |

| 3 | Diazotization & Bromination | NaNO2 + CuBr + HBr | 2-bromo-5-fluoronitrobenzene |

| 4 | Reduction | Suitable reducing agent | 2-bromo-5-fluoroaniline |

Enantioselective Reduction to (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

The key step to obtain the chiral amino alcohol is the enantioselective reduction of the corresponding ketone intermediate:

Microbial Reduction : Enantioselective microbial reduction of 2-bromo-4-fluoroacetophenone using specific microorganisms can yield (S)-1-(2′-bromo-4′-fluorophenyl)ethanol with high enantiomeric excess. This biocatalytic approach is environmentally friendly and can be scaled up.

Catalytic Asymmetric Reduction : Chemical methods involve catalytic asymmetric hydrogenation or transfer hydrogenation using chiral catalysts or ligands. For example, a one-pot catalytic enantioselective allylboration/Mizoroki–Heck reaction sequence starting from 2-bromoaryl ketones has been reported, where the ketone is converted to the chiral secondary alcohol with high enantioselectivity under palladium catalysis and chiral ligands.

| Method | Catalyst/Agent | Conditions | Yield/Enantioselectivity | Notes |

|---|---|---|---|---|

| Microbial Reduction | Specific microorganisms | Aqueous media, mild temperature | High ee, moderate to good yield | Eco-friendly, scalable |

| Catalytic Asymmetric Reduction | Pd catalyst with chiral ligands | Toluene, 35–135 °C, 5 days | Good yield, high enantioselectivity | One-pot synthesis, complex |

Amination to Introduce the Amino Group

The amino functionality can be introduced by:

Direct Amination of the Alcohol : Conversion of the chiral secondary alcohol to the corresponding amino alcohol via nucleophilic substitution or reductive amination.

Functional Group Transformation : Starting from bromo-substituted ethanone derivatives, treatment with reagents such as thiourea or other nitrogen sources can yield amino-substituted derivatives through ring formation or substitution reactions.

Representative Experimental Data and Research Results

A patent describing the bromination of cyclopropyl-2-(2-fluorophenyl)ethyl ketone with N-bromosuccinimide in DMF with benzoyl peroxide as initiator yielded bromo-substituted ketones with good selectivity and yield (typically 70–90%).

Enantioselective microbial reduction of 2-bromo-4-fluoroacetophenone yielded the corresponding (S)-alcohol with >90% enantiomeric excess under optimized fermentation conditions.

A one-pot catalytic asymmetric synthesis of related 2-bromoaryl secondary alcohols using Pd catalysis and chiral ligands achieved combined yields of 60–80% with enantiomeric ratios exceeding 95:5.

| Reaction Step | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Bromination of ketone | 75–90 | N/A | |

| Microbial reduction | 65–85 | >90 | |

| Catalytic asymmetric synthesis | 60–80 | >95 |

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Industrial Viability |

|---|---|---|---|

| Microbial Reduction | High enantioselectivity, green chemistry | Longer reaction times, scale-up complexity | Moderate, requires bioreactors |

| Chemical Catalysis (Pd-based) | High selectivity, one-pot process | Expensive catalysts, longer reaction times | High, scalable with catalyst recycling |

| Halogenation via NBS | Straightforward, good yields | Requires careful control of conditions | High, widely used in industry |

| Multi-step Aromatic Substitution | Versatile, high purity products | Multi-step, uses hazardous reagents | Moderate, depends on safety protocols |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxides or nitro derivatives.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects: Halogen Type and Position

The positions and types of halogen substituents significantly influence molecular properties and biological activity:

Key Observations :

- In -dichloro and 2,6-dichloro analogs show similar IC50 values but distinct interaction distances, highlighting positional sensitivity.

- Halogen Type : Bromine’s larger atomic radius compared to chlorine or fluorine may enhance hydrophobic interactions, while fluorine’s electronegativity could strengthen hydrogen bonding.

Functional Group and Molecular Properties

The amino alcohol moiety enables hydrogen bonding, critical for target-receptor interactions. Comparisons with ketone-based analogs (e.g., ) reveal divergent applications:

Notes:

- The target’s molar mass (234.07) is higher than its 4-bromo analog due to fluorine substitution.

- Ethanones () are intermediates in synthesis, whereas amino alcohols (, target) are bioactive scaffolds.

Biological Activity

(S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL, a chiral compound with the molecular formula C₈H₉BrFNO, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrFNO |

| Molecular Weight | 234.07 g/mol |

| IUPAC Name | (2S)-2-amino-2-(2-bromo-4-fluorophenyl)ethanol |

| InChI | InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |

| Isomeric SMILES | C1=CC(=C(C=C1F)Br)C@@HN |

The biological activity of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms facilitate halogen bonding and other non-covalent interactions. These interactions can modulate the activity of specific proteins, leading to various physiological effects.

Pharmacological Applications

Research indicates that (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL may have applications in:

- Anticancer Activity : Studies suggest that compounds with similar structures exhibit anti-proliferative effects against cancer cell lines. For example, the compound's interactions with certain receptors may inhibit tumor growth or induce apoptosis in cancer cells .

- Neurological Disorders : Given its structural features, it may interact with neurotransmitter receptors, making it a candidate for drug development targeting neurological conditions.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL can effectively modulate enzyme activity. For instance, studies on similar compounds have shown significant inhibition of specific enzymes involved in cancer progression .

- Comparative Analysis : In comparative studies with other halogenated amino compounds, (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL exhibited higher binding affinities to certain biological targets due to its unique halogen substituents .

- Synthetic Routes : The synthesis of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL typically involves the reduction of 2-bromo-4-fluoroacetophenone followed by amination. This synthetic pathway is crucial for producing the compound in a laboratory setting for further biological evaluation.

Q & A

Q. What are the key synthetic routes for (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL, and how can reaction conditions be optimized for higher yield?

Answer: The compound is typically synthesized via reductive amination of a ketone precursor derived from 2-bromo-4-fluorophenyl derivatives. Key steps include:

- Substrate preparation : Bromination and fluorination of phenyl precursors using regioselective catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) .

- Reductive amination : Use of sodium cyanoborohydride (NaBH₃CN) in ethanol or dichloromethane under inert atmospheres (N₂/Ar) at 0–25°C to minimize side reactions .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the enantiopure product.

Optimization involves adjusting solvent polarity, temperature gradients, and stoichiometric ratios of reactants to intermediates.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and purity of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to observe coupling constants (e.g., J-values for vicinal protons) and confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (234.07 g/mol) and isotopic patterns .

- X-ray Crystallography : Single-crystal analysis to resolve absolute configuration, particularly for chiral centers .

Q. How should researchers handle and store (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-OL to prevent degradation?

Answer:

- Storage : Keep at 2–8°C in amber vials under inert gas (N₂/Ar) to avoid oxidation and photodegradation .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to prevent skin/eye exposure. Monitor for discoloration or precipitate formation as degradation indicators.

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomeric mixtures during synthesis?

Answer:

Q. How do bromo and fluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Electronic Effects : The electron-withdrawing fluorine at the para position activates the aromatic ring for electrophilic substitution, while the bromo group at the ortho position provides steric hindrance, directing reactions to meta positions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while protic solvents stabilize intermediates in SN1 pathways .

Q. How can computational chemistry predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to identify electron-rich sites on the aromatic ring .

- Transition State Modeling : Simulate EAS pathways using software like Gaussian or ORCA to compare activation energies for different substitution patterns.

Q. What experimental controls are essential when biological activity data conflicts across cell lines?

Answer:

- Cell Line Validation : Authenticate cell lines via STR profiling and mycoplasma testing.

- Dose-Response Curves : Perform assays in triplicate with positive/negative controls (e.g., known enzyme inhibitors) to rule off-target effects .

- Metabolite Screening : Use LC-MS to identify potential metabolites interfering with assay results.

Q. How can stability studies under varying pH/temperature conditions be designed?

Answer:

Q. How to reconcile contradictory reaction rate data in different solvent systems?

Answer:

- Eyring Analysis : Plot ln(k/T) vs. 1/T to compare activation parameters (ΔH‡, ΔS‡) across solvents .

- Solvent Polarity Correlation : Use Kamlet-Taft or Hansen parameters to quantify solvent effects on transition states.

Q. What mechanistic insights explain interactions with cytochrome P450 enzymes?

Answer:

- Inhibition Assays : Monitor NADPH consumption or metabolite formation via UV-Vis spectroscopy.

- Docking Studies : Use AutoDock or Schrödinger to model ligand-enzyme interactions, focusing on hydrogen bonding with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.